molecular formula C20H23N3O4S B11550271 N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide (non-preferred name)

N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide (non-preferred name)

Cat. No.: B11550271
M. Wt: 401.5 g/mol
InChI Key: CBMJWCDBSFEKTK-KGENOOAVSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The imine bond (C=N) can be reduced to an amine (C-N) using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different functional groups.

    Sulfonyl derivatives: Compounds with sulfonyl groups attached to different core structures.

Uniqueness: N’-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H23N3O4S/c1-15-8-10-18(11-9-15)28(25,26)23-12-4-7-19(23)20(24)22-21-14-16-5-3-6-17(13-16)27-2/h3,5-6,8-11,13-14,19H,4,7,12H2,1-2H3,(H,22,24)/b21-14+

InChI Key

CBMJWCDBSFEKTK-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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